molecular formula C9H7BrO2 B1498655 6-Bromoisochroman-1-one CAS No. 1162262-43-2

6-Bromoisochroman-1-one

Cat. No.: B1498655
CAS No.: 1162262-43-2
M. Wt: 227.05 g/mol
InChI Key: UPAPBCUWEGCRAG-UHFFFAOYSA-N
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Description

Significance of the Isochromanone Scaffold within Heterocyclic Chemistry

The isochromanone scaffold is a privileged structure in drug discovery and medicinal chemistry. researchgate.netresearchgate.netnih.govnih.gov This means that this particular arrangement of atoms is frequently found in biologically active compounds and pharmaceuticals. researchgate.netresearchgate.netnih.govnih.gov The isochroman (B46142) framework is a key structural unit in numerous natural products and synthetic compounds that exhibit a wide range of biological properties. researchgate.net The versatility of the isochromanone core allows for the creation of a diverse library of compounds with potential therapeutic applications. nih.gov

The significance of the isochromanone scaffold is underscored by its presence in compounds with various pharmacological activities. nih.gov These include potential applications as anticancer agents, acetylcholinesterase inhibitors for the potential management of Alzheimer's disease, and other therapeutic uses. ontosight.ainih.gov The development of new synthetic methods to create these heterocyclic compounds is a crucial area of research, as it expands the chemical space available for drug discovery and can lead to more efficient production of potentially life-saving medicines. jmchemsci.com

Overview of Research Trajectories for Isochromanone Derivatives

Research into isochromanone derivatives has followed several key trajectories, primarily focused on synthesis and the exploration of their biological activities. nih.gov Scientists have dedicated significant effort to developing efficient and stereoselective methods for synthesizing the isochromanone scaffold, which is a testament to its importance. researchgate.netrsc.org

One major area of investigation is the synthesis of novel isochromanone derivatives and their subsequent biological evaluation. nih.gov For instance, researchers have designed and synthesized 4-isochromanone hybrids as potent acetylcholinesterase inhibitors. nih.gov Another research avenue involves the use of isochromanone derivatives as intermediates in the synthesis of other complex molecules. For example, 6-Bromoisochroman-1-one can be reduced to 6-Bromoisochroman-4-ol, which can then be used in further chemical reactions.

Furthermore, studies have explored the structural and functional aspects of isochromanone derivatives, including their lipophilicity and antitumor activity. benthamdirect.com The development of asymmetric synthesis methods has also been a focus, allowing for the creation of specific stereoisomers of isochromanone derivatives, which is crucial for understanding their biological function. rsc.orgrsc.org The ongoing research into isochromanone derivatives highlights their potential as a source of new therapeutic agents and valuable chemical intermediates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAPBCUWEGCRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657511
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-43-2
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one
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Synthetic Methodologies for 6 Bromoisochroman 1 One and Analogous Brominated Isochromanones

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto the aromatic ring of the isochromanone scaffold. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction to favor bromination at the C-6 position.

Regioselective bromination is crucial for the specific synthesis of compounds like 6-bromoisochroman-1-one. The directing effects of the substituents on the benzene (B151609) ring of the isochromanone system govern the position of bromination. The ether oxygen and the carbonyl group have competing electronic effects that influence the reactivity of the aromatic ring. Developing highly regioselective electrophilic aromatic bromination methods is a significant area of focus in synthetic chemistry. nih.gov

Various reagents and conditions have been developed to achieve high regioselectivity in the bromination of aromatic compounds. nih.gov For instance, reagents like N-bromosuccinimide (NBS) are often used for their ability to provide a low concentration of bromine, which can enhance selectivity. nih.govnih.gov The choice of solvent and reaction temperature can also significantly impact the positional outcome of the bromination. nih.gov While direct comparisons are not always straightforward due to varying reaction conditions, the positional selectivity of electrophilic aromatic bromination is a well-defined objective. nih.gov For substrates with complex directing group patterns, theoretical analysis using ab initio calculations can help predict and understand the positional selectivity, which often aligns well with experimental results. nih.gov

Reagent/SystemSelectivity FeatureApplication Context
N-Bromosuccinimide (NBS)Often provides high regioselectivity, especially in specific solvents like THF or ionic liquids. nih.govUsed for regioselective electrophilic bromination of various aromatic systems. nih.govnih.gov
Tetraalkylammonium tribromidesCan exhibit high para-selectivity for certain substrates like phenols. nih.govUseful for achieving specific monobromination on activated aromatic rings. nih.gov
ZeolitesInduce high para-selectivity for electrophilic bromination of toluene-like substrates. nih.govShape-selective catalysis can control the isomeric product distribution. nih.gov

Catalytic methods for bromination offer advantages in terms of efficiency, milder reaction conditions, and improved selectivity. Lewis acids and transition metals are commonly employed to activate the brominating agent, enhancing its electrophilicity.

Several catalytic systems have been developed for the bromination of arenes. For example, CuBr can catalyze the ipso-bromination of arylboronic acids in the presence of oxone/KBr, proceeding under mild conditions with high regio- and chemoselectivity. organic-chemistry.org Vanadium pentoxide has also been shown to effectively promote the bromination of aromatic substrates using tetrabutylammonium (B224687) bromide and hydrogen peroxide. organic-chemistry.org Another approach involves the use of a Lewis base, such as triptycenyl sulfide (B99878) (Trip-SMe), to catalyze the electrophilic halogenation of unactivated aromatic compounds with N-halosuccinimides (NXS) in the presence of a silver salt. organic-chemistry.org The development of highly para-selective halogenation of arenes bearing electron-donating coordinating groups has also been achieved using specific dimidazolium salts as catalysts. organic-chemistry.org

Catalyst SystemBromine SourceKey Advantage
CuBrKBr/OxoneEnvironmentally friendly, mild conditions, suitable for large-scale reactions. organic-chemistry.org
Vanadium pentoxideTetrabutylammonium bromide / H₂O₂High selectivity and reaction rate under mild conditions. organic-chemistry.org
Trip-SMe / AgSBF₆N-halosuccinimides (NXS)Effective for unactivated aromatic compounds at ambient temperature. organic-chemistry.org
Dimidazolium saltNot specifiedHighly para-selective for arenes with electron-donating coordinating groups. organic-chemistry.org

Ring Closure and Cyclization Reactions

An alternative and widely used approach to synthesizing isochromanones involves constructing the heterocyclic ring from a suitably functionalized benzene derivative. This strategy allows for the introduction of the bromine atom onto the precursor molecule before the final ring closure.

A classic and effective method for preparing the isochromanone core involves the bromination of an o-tolylacetic acid derivative, followed by an intramolecular cyclization. google.com In this sequence, the methyl group of o-tolylacetic acid is first halogenated, typically at the benzylic position. The resulting 2-(halomethyl)phenylacetic acid is then treated with a base to induce ring closure, forming the lactone. google.com

For example, 3-isochromanone (B1583819) can be prepared by the bromination of o-tolylacetic acid with N-bromosuccinimide to form 2-(bromomethyl)phenylacetic acid. google.com This intermediate is then cyclized by heating with potassium hydroxide (B78521) in ethanol. google.com While effective, the use of NBS can be expensive for industrial-scale production. google.com An alternative uses sulfuryl chloride with a free radical initiator for the initial halogenation step. google.com

Reaction Sequence:

Benzylic Bromination: An appropriately substituted (bromo-substituted on the ring) o-tolylacetic acid is treated with a benzylic brominating agent like NBS and a radical initiator.

Intramolecular Cyclization: The resulting 2-(bromomethyl)phenylacetic acid derivative is treated with a base (e.g., potassium bicarbonate) to facilitate intramolecular nucleophilic substitution, where the carboxylate anion displaces the benzylic bromide to form the isochromanone ring. google.com

Intramolecular cyclization is a powerful strategy for forming the isochromanone ring system. These reactions can be initiated by various processes, including the addition of bromine to an unsaturated precursor. nih.gov

For instance, the bromination of certain unsaturated compounds can trigger an intramolecular cyclization cascade. nih.gov The reaction of a substrate containing both a double bond and a suitably positioned nucleophile (like a hydroxyl or methoxyl group) with a brominating agent can lead to the formation of a bromonium ion. nih.gov This intermediate can then be trapped intramolecularly by the nucleophile, leading to the formation of a new ring. nih.gov The final outcome of such cyclization depends on factors like solvent polarity and the structure of the substrate. nih.gov

More modern methods include metal-free intramolecular alkoxylation-initiated cascade cyclizations. For example, allyl ether-tethered ynamides can undergo such a reaction to produce highly functionalized 3-isochromanones in good to excellent yields under mild conditions. rsc.org

Cyclization MethodKey FeaturePrecursor Type
Bromination-initiated CyclizationBromine addition to a double bond initiates the ring closure. nih.govSubstrates with an unsaturated group and an internal nucleophile. nih.gov
Metal-free Alkoxylation CascadeInitiated by intramolecular alkoxylation, leading to a cascade of ring-forming events. rsc.orgAllyl ether-tethered ynamides. rsc.org

Advanced Synthetic Techniques

The synthesis of specialized molecules like this compound can necessitate the use of advanced synthetic techniques. ku.dkku.dk These methods are employed to handle sensitive reagents, control reaction conditions precisely, and manage complex multi-step syntheses. ku.dk

Key aspects of advanced synthetic techniques applicable to this context include:

Inert Atmosphere Chemistry: Many organometallic reagents or sensitive intermediates used in modern synthesis are air- or moisture-sensitive. Reactions are therefore conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized glassware and techniques like Schlenk lines or glove boxes. ku.dk

Control of Extreme Temperatures: Some reactions require very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control selectivity or prevent side reactions, while others may require high temperatures or pressures. ku.dk

Microscale and High-Reactivity Chemistry: Handling highly reactive reagents (e.g., strong bases, pyrophoric compounds) or working on a small (micro) scale requires specialized training and safety protocols. ku.dk

Advanced Purification: The isolation of the target compound often requires advanced chromatographic techniques beyond simple column chromatography, such as high-performance liquid chromatography (HPLC) to separate complex mixtures or isomers. nih.gov

These advanced methods provide the control necessary to execute challenging transformations, improve yields, and ensure the synthesis of the target molecule with high purity. ku.dk

One-Pot Synthetic Procedures for Isochromanone Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency by combining multiple reaction steps into a single sequence without the isolation of intermediates. While the literature specifically detailing a one-pot synthesis for this compound is not abundant, several methodologies for analogous isochromanone derivatives can be adapted.

A notable one-pot approach involves the intramolecular Mannich reaction. For instance, a highly stereoselective one-pot synthesis of 4-aminoisochromanones has been developed using 2-oxopropyl-2-formylbenzoates and anilines. organic-chemistry.org This reaction, catalyzed by a secondary amine, proceeds with excellent cis-stereoselectivity and high enantiomeric excess, yielding complex isochromanone structures in good yields. organic-chemistry.org Although this example leads to an amino-substituted isochromanone, the underlying principle of a catalyzed cascade reaction within a single pot is applicable to the synthesis of other substituted isochromanones.

Another relevant one-pot strategy is the synthesis of isochroman-4-ones using O,P-acetals. researchgate.net This method involves a sequential intramolecular cyclization and a Horner-Wadsworth-Emmons (HWE) olefination. researchgate.net While this produces an isochroman-4-one, modifications to the starting materials and reaction conditions could potentially be explored to target the isochroman-1-one (B1199216) scaffold.

The following table summarizes a representative one-pot synthesis for an isochromanone derivative, highlighting the key components and outcomes.

Reaction Type Starting Materials Catalyst/Reagents Product Yield Key Features
Intramolecular Mannich Reaction2-oxopropyl-2-formylbenzoates, AnilinesSecondary Amine4-AminoisochromanonesGoodHigh cis-stereoselectivity, High enantiomeric excess

Adapting such one-pot methodologies to produce this compound would likely involve starting with a suitably brominated benzoic acid derivative and designing a reaction cascade that facilitates the formation of the lactone ring in a single pot.

Asymmetric Synthesis of Chiral Isochromanone Analogs

The development of asymmetric syntheses for chiral isochromanones is of high importance due to the stereospecific bioactivity often observed in such molecules. A powerful strategy for the asymmetric synthesis of isochromanone derivatives involves the trapping of carboxylic oxonium ylides followed by an aldol (B89426) cascade reaction. rsc.orgnih.govresearchgate.net

This methodology utilizes a bimetallic relay catalytic system, often combining an achiral dirhodium salt with a chiral N,N'-dioxide-metal complex (e.g., Fe(III) or Sc(III)). nih.govrsc.org The reaction is initiated by the formation of a rhodium-carbenoid from an α-diazoketone, which then reacts with a ketoacid to generate a carboxylic oxonium ylide. rsc.orgresearchgate.net This intermediate undergoes a stereoselective intramolecular aldol cyclization, catalyzed by the chiral Lewis acid complex, to afford optically active isochromanones with vicinal quaternary stereocenters in good to excellent enantioselectivity. rsc.orgnih.govresearchgate.net

The scope of this reaction is broad, tolerating a variety of substituents on both the ketoacid and the diazoketone, allowing for the synthesis of a diverse range of chiral isochromanone analogs. rsc.org Large-scale synthesis has also been demonstrated to proceed with good yield and excellent enantioselectivity. nih.gov

Catalytic System Substrates Key Intermediate Product Features Enantiomeric Excess (ee)
Rh(II) / Chiral N,N'-dioxide-Fe(III) or Sc(III) complexKetoacids, α-DiazoketonesCarboxylic Oxonium YlideVicinal quaternary stereocentersGood to Excellent

This asymmetric strategy represents a significant advancement in the synthesis of complex, chiral benzo-fused δ-lactones. researchgate.net

Environmentally Benign and Sustainable Synthetic Routes for Brominated Isochromanones

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer reagents and solvents, and improving energy efficiency. chemistryjournals.net The synthesis of brominated compounds, including this compound, can benefit significantly from the application of these principles, particularly in the bromination step itself, which traditionally can involve hazardous reagents like molecular bromine. researchgate.netresearchgate.net

Sustainable bromination strategies focus on the use of safer bromine sources, greener solvents, and catalytic methods. researchgate.net Alternative brominating agents such as N-bromosuccinimide (NBS) are often preferred over elemental bromine due to their solid nature and easier handling. researchgate.net The development of methods for the in situ generation of bromine from safer precursors, such as sodium bromide (NaBr) oxidized by a mild oxidant, further enhances the safety and sustainability of the process. researchgate.net

Moreover, the use of environmentally benign solvents like water or conducting reactions under solvent-free conditions can drastically reduce the generation of volatile organic compound (VOC) waste. chemistryjournals.net Catalysis plays a crucial role in developing selective and efficient bromination reactions, minimizing the formation of byproducts. researchgate.net

For the synthesis of brominated isochromanones, a greener approach would involve:

Starting with a non-brominated precursor and introducing the bromine atom at a late stage using a sustainable bromination method.

Employing a one-pot synthesis to reduce the number of steps and solvent usage.

Utilizing catalytic methods for both the bromination and the cyclization steps to enhance efficiency and selectivity.

While specific literature on a fully "green" synthesis of this compound is limited, the application of the principles outlined above provides a clear framework for the development of more sustainable synthetic routes. chemistryjournals.netmahidol.ac.th

Green Chemistry Principle Application in Brominated Isochromanone Synthesis Example/Strategy
Safer Reagents Use of alternative brominating agents.N-Bromosuccinimide (NBS) instead of Br₂; In situ generation of bromine.
Waste Prevention One-pot synthesis, catalytic reactions.Combining bromination and cyclization in a single step.
Safer Solvents Use of non-toxic, renewable solvents or solvent-free conditions.Aqueous reaction media, solid-state reactions.
Energy Efficiency Use of catalysis to lower reaction temperatures.Development of efficient catalysts for bromination and lactonization.

Chemical Reactivity and Transformations of 6 Bromoisochroman 1 One

Reactions Involving the Lactone Moiety of Isochromanones

The lactone, a cyclic ester, is a key functional group in isochromanones and can undergo several characteristic reactions. youtube.com The reactivity of lactones can differ from their acyclic ester counterparts due to stereoelectronic effects. For instance, the acidity of the C-H bond adjacent to the carbonyl group in some isochromanones is significantly higher than in corresponding open-chain esters. nih.govacs.org This enhanced acidity allows for the formation of lactone enolates, which can then participate in various carbon-carbon bond-forming reactions. nih.govacs.org

One common reaction of the lactone moiety is hydrolysis, where the cyclic ester is cleaved by water, typically under acidic or basic conditions, to form a hydroxy-substituted carboxylic acid. Another significant transformation is the reduction of the lactone, which can yield diols or cyclic ethers depending on the reducing agent and reaction conditions. Additionally, the carbonyl group of the lactone can react with Grignard reagents or other organometallic compounds to introduce new carbon substituents. organic-chemistry.org

The formation of lactones, or lactonization, is an important synthetic route. For example, copper/nitroxyl catalyst systems can promote the aerobic oxidative lactonization of diols to form lactones under mild conditions. organic-chemistry.org

ReactantReagent/CatalystProductReaction Type
DiolCu/ABNO or Cu/TEMPO, AirLactoneOxidative Lactonization organic-chemistry.org
3-Isochromanone (B1583819)DBULactone enolateDeprotonation acs.org
Lactone enolateChalconesMichael adductsMichael Addition acs.org

Cycloaddition Reactions with Brominated Isochromanone Scaffolds (e.g., Diels-Alder)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic molecules. wikipedia.orgstudy.commasterorganicchemistry.com The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgstudy.com While specific examples involving 6-Bromoisochroman-1-one are not prevalent in the provided search results, the isochromanone scaffold can potentially participate in such reactions. For instance, isochroman-3,4-dione has been shown to participate in highly regio- and diastereoselective Diels–Alder reactions for the construction of bridged polycyclic lactones. acs.org This suggests that derivatives of isochromanone, including brominated versions, could be suitable substrates for cycloaddition reactions, provided they contain the necessary diene or dienophile functionality. libretexts.orgpageplace.de

The feasibility of a Diels-Alder reaction depends on the electronic properties of the diene and dienophile. libretexts.org The presence of the bromine atom and the lactone functionality on the isochromanone ring would influence its electronic character and, consequently, its reactivity in cycloaddition reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on the this compound scaffold makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.netrhhz.netmdpi.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgyonedalabs.com this compound can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 6-position of the isochromanone core.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex, to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction could be used to introduce alkenyl groups at the 6-position of the isochromanone.

The general mechanism for these palladium-catalyzed reactions typically involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.orglibretexts.org

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura CouplingOrganoboron compoundPalladium catalyst, BaseC-C organic-chemistry.orgwikipedia.org
Heck ReactionAlkenePalladium catalyst, BaseC-C (alkenyl) wikipedia.orgorganic-chemistry.org

Electrochemical Transformations and Oxidations of Isochromans and Isochromanones

Electrochemical methods offer a green and efficient alternative for organic transformations. researchgate.netmdpi.comnih.gov The oxidation of isochromans is a primary method for the synthesis of isochromanones. researchgate.netthieme-connect.com Various catalytic systems, including those based on vanadium clusters and nitroxyl radicals, have been developed for the aerobic oxidation of isochromans to isochromanones under mild conditions. researchgate.netthieme-connect.com

Electrochemical cross-dehydrogenative coupling reactions have been developed to form C-N and C-C bonds at the 1-position of the isochroman (B46142) ring. mdpi.com For example, an electrochemical reaction between isochroman and unactivated ketones can provide α-substituted isochromans without the need for external oxidants. organic-chemistry.org These methods often proceed through the formation of an oxocarbenium ion intermediate. thieme-connect.com

While direct electrochemical transformations of this compound are not explicitly detailed in the search results, the established reactivity of the isochromanone core suggests its potential for such reactions. The bromine substituent could influence the electrochemical potential and the outcome of these transformations.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Key Reaction Intermediates in Isochromanone Syntheses

The formation of the isochromanone scaffold typically proceeds through the cyclization of a suitably substituted precursor, often an o-xylene (B151617) derivative. epo.org The specific intermediates involved can vary depending on the chosen synthetic route.

One common pathway involves the use of an α-halogenated-o-xylene compound which is then converted to a more functionalized intermediate before cyclization. epo.org For instance, the reaction may proceed through an α-cyano-o-xylene compound, which is subsequently halogenated and then hydrolyzed to form the isochromanone ring. epo.org In such cases, the key intermediates are the halogenated and cyanated xylene derivatives. The nature of these intermediates is critical as it dictates the conditions required for the subsequent cyclization step.

In the context of 6-Bromoisochroman-1-one, the starting material would typically be a 4-bromo-o-xylene (B1216868) derivative. The investigation of reaction progress through techniques such as spectroscopy (NMR, IR) and chromatography (GC-MS, LC-MS) allows for the identification and characterization of these transient species. The table below summarizes potential key intermediates in the synthesis of this compound based on established isochromanone synthetic routes. epo.org

Intermediate Type General Structure Role in Synthesis
α-Halogeno-o-xylene4-Br-C6H3(CH3)(CH2X)Precursor to further functionalization
α,α'-Dihalogeno-o-xylene4-Br-C6H3(CH2X)2Precursor to dihydroxy or halo-hydroxy intermediates
α-Cyano-o-xylene4-Br-C6H3(CH3)(CH2CN)Intermediate for hydrolysis and cyclization
α-Hydroxy-o-xylene4-Br-C6H3(CH3)(CH2OH)Precursor for cyclization
α-Carboxy-α'-hydroxy-o-xylene4-Br-C6H3(CH2OH)(COOH)Direct precursor for lactonization

Role of Non-Classical Carbocations in Brominated Organic Transformations

The concept of non-classical carbocations, where a positive charge is delocalized over more than two atoms through sigma or pi bonds, has been a topic of extensive study and debate in organic chemistry. ic.ac.ukdalalinstitute.comlibretexts.org In the context of brominated organic transformations, particularly those involving electrophilic addition or substitution reactions that could lead to precursors of this compound, the potential intermediacy of non-classical carbocations is a significant consideration.

During the bromination of certain unsaturated precursors, the initial attack of a bromine electrophile can lead to the formation of a bridged bromonium ion, a type of non-classical carbocation. ic.ac.uk This bridged intermediate can influence the stereochemical outcome of the reaction. The subsequent nucleophilic attack would then proceed with anti-stereochemistry.

In more complex systems, neighboring group participation by a suitably oriented sigma bond can also lead to the formation of a non-classical carbocation. dalalinstitute.comlibretexts.org This type of intermediate can result in skeletal rearrangements and the formation of unexpected products. The stability of these non-classical ions is often a subject of computational and spectroscopic investigation. ic.ac.uk

While the direct involvement of non-classical carbocations in the cyclization step of this compound synthesis from a saturated precursor is less likely, their role in the synthesis of brominated starting materials is plausible. For example, the bromination of a substituted styrene (B11656) derivative, which could be a precursor to the isochromanone, might proceed through a phenonium ion, a type of non-classical carbocation where the aromatic ring participates in stabilizing the positive charge. dalalinstitute.com

The table below outlines the key characteristics of classical versus non-classical carbocations.

Feature Classical Carbocation Non-Classical Carbocation
Charge Delocalization Localized on a single carbon or through resonance with adjacent pi systems.Delocalized over three or more atoms via sigma or pi bonds. slideshare.net
Structure Typically trigonal planar at the cationic center. dalalinstitute.comOften involves bridged or cage-like structures. ic.ac.uk
Evidence Direct observation by spectroscopic methods (e.g., NMR).Inferred from reaction rates, stereochemical outcomes, and isotopic labeling studies. libretexts.org
Example tert-Butyl cation2-Norbornyl cation libretexts.org

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies are essential for understanding the feasibility and efficiency of a chemical reaction. In the synthesis of this compound, these analyses can provide valuable insights into the rate-determining step, the influence of reaction conditions on the yield, and the relative stability of intermediates and products.

Kinetic analysis involves measuring the rate of the reaction under various conditions, such as different temperatures, concentrations of reactants, and catalysts. This data can be used to determine the reaction order, the activation energy (Ea), and the pre-exponential factor (A) in the Arrhenius equation (k = Ae^(-Ea/RT)). For the cyclization step in isochromanone synthesis, the rate may depend on the concentration of the precursor and any acid or base catalyst used.

Thermodynamic analysis focuses on the energy changes that occur during the reaction. The key parameters are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. In the formation of the bicyclic isochromanone ring, the intramolecular cyclization is often entropically favored over competing intermolecular reactions.

A hypothetical reaction coordinate diagram for the final cyclization step to form this compound from a precursor like 4-bromo-2-(2-hydroxyethyl)benzoic acid would show the relative energies of the reactant, transition state, and product. The activation energy for this step would be a critical factor in determining the reaction rate.

The following table presents hypothetical kinetic and thermodynamic data for a representative intramolecular cyclization to form an isochromanone, illustrating the type of information that would be sought in such a study.

Parameter Value Significance
Rate Constant (k) at 298 K 1.5 x 10⁻⁴ s⁻¹Indicates the speed of the reaction at a given temperature.
Activation Energy (Ea) 85 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy Change (ΔH) -40 kJ/molThe reaction is exothermic.
Entropy Change (ΔS) +20 J/(mol·K)The reaction leads to an increase in disorder.
Gibbs Free Energy Change (ΔG) at 298 K -46 kJ/molThe reaction is spontaneous under these conditions.

By systematically studying the kinetics and thermodynamics of the various steps in the synthesis of this compound, a more complete understanding of the reaction mechanism can be achieved, leading to the optimization of reaction conditions for improved yields and purity.

Spectroscopic and Advanced Analytical Characterization Techniques in 6 Bromoisochroman 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wikipedia.org For 6-Bromoisochroman-1-one, both ¹H and ¹³C NMR are indispensable for confirming its identity and structure.

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a map of the proton environments. The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Their specific shifts and coupling constants are influenced by the bromine atom and the fused lactone ring. The two methylene (B1212753) groups (-CH₂-) in the heterocyclic ring are diastereotopic and are expected to appear as distinct signals, likely complex multiplets, due to their different spatial relationships with the adjacent stereocenter and each other.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.netpressbooks.pub A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl). oregonstate.edu The carbonyl carbon of the lactone is typically the most deshielded, appearing far downfield. Carbons bonded to the electronegative oxygen and bromine atoms will also exhibit characteristic downfield shifts. uoi.gr

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic C-H7.0 - 8.0m (multiplet)7.0 - 9.0 (ortho), 2.0 - 3.0 (meta)
Benzylic -CH₂-4.5 - 5.5m (multiplet)N/A
Aliphatic -CH₂-O-3.0 - 4.0m (multiplet)N/A

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)
C=O (Lactone)sp²165 - 175
Aromatic C-Brsp²115 - 125
Aromatic C-Hsp²120 - 140
Aromatic Quaternary Csp²130 - 150
O-CH₂sp³60 - 70
Ar-CH₂sp³30 - 40

Mass Spectrometry (MS) Applications, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uomosul.edu.iq It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org

For this compound (C₉H₇BrO₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in two peaks of almost equal intensity in the mass spectrum, separated by 2 m/z units, known as the M+ and M+2 peaks, which is a clear indicator of a monobrominated compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of the molecule. uomosul.edu.iq This high accuracy enables the unambiguous calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation of the molecular ion upon ionization provides clues to the molecule's structure. Common fragmentation pathways for this compound might include the loss of a carbon monoxide (CO) molecule from the lactone ring or cleavage of the heterocyclic ring system. uomosul.edu.iq

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

ParameterDescriptionPredicted Value
Molecular FormulaElemental compositionC₉H₇BrO₂
Nominal MassInteger mass of the most abundant isotopes226 u (for ⁷⁹Br)
Exact Mass (M+)Calculated mass for C₉H₇⁷⁹BrO₂225.9680
Exact Mass (M+2)Calculated mass for C₉H₇⁸¹BrO₂227.9660
Isotopic PatternRelative intensity of M+ and M+2 peaks~1:1

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. horiba.com An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.org Both techniques provide a "fingerprint" of the functional groups present in a molecule. msu.edu

Raman spectroscopy would provide complementary information. While the polar C=O group gives a strong IR signal, non-polar or symmetric bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum. s-a-s.org

Interactive Data Table: Predicted Key Vibrational Modes for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)Intensity (IR/Raman)
Aromatic C-HStretching3000 - 31003000 - 3100Medium / Strong
Aliphatic C-HStretching2850 - 30002850 - 3000Medium / Strong
C=O (Lactone)Stretching1720 - 17401720 - 1740Strong / Medium
Aromatic C=CStretching1475 - 16001475 - 1600Medium / Strong
C-OStretching1000 - 13001000 - 1300Strong / Medium
C-BrStretching500 - 600500 - 600Medium / Strong

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous confirmation of its structure. The resulting structural model would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the aromatic ring and the conformation of the non-planar heterocyclic lactone ring. Furthermore, X-ray crystallography would show how the molecules pack together in the solid state, revealing any significant intermolecular interactions such as hydrogen bonding or π-stacking. nih.gov This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure.

Chromatographic Purification and Analytical Methods (e.g., Flash Chromatography, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds. orgsyn.org Thin-Layer Chromatography (TLC) and flash column chromatography are standard methods used in the synthesis and isolation of this compound.

TLC is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. ictsl.net A small spot of the sample is applied to a plate coated with a stationary phase (typically silica (B1680970) gel), and a mobile phase (solvent) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. libretexts.orgkhanacademy.org

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. biotage.com It operates on the same principles as TLC but uses a glass column packed with a stationary phase (e.g., silica gel) through which the mobile phase is pushed under pressure. orgsyn.org Based on the moderate polarity of this compound, a typical mobile phase for both TLC and flash chromatography would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By carefully selecting the solvent polarity, this compound can be effectively separated from less polar starting materials and more polar byproducts. biotage.com

Computational Chemistry Applications in 6 Bromoisochroman 1 One Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its equilibrium geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 6-Bromoisochroman-1-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform this optimization. rsc.orgarxiv.org The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on each atom are close to zero.

Once the optimized geometry is obtained, a wealth of information about the electronic structure of this compound can be extracted. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These electronic properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the MEP can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

A representative table of optimized geometric parameters for a molecule similar to this compound, as would be obtained from a DFT calculation, is shown below.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.35 Å
Bond LengthC-Br1.90 Å
Bond AngleO=C-O120.5°
Bond AngleC-C-Br119.8°
Dihedral AngleC-C-O-C178.5°

This table is illustrative and shows typical values for similar structures.

DFT calculations are also highly effective in predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR chemical shifts. nih.govrsc.org By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C atoms in this compound can be predicted. These theoretical values, when compared to experimental NMR spectra, can aid in the assignment of peaks and provide confidence in the determined structure. While there can be systematic errors in the calculations, these can often be corrected by linear scaling methods, leading to excellent agreement with experimental data. aps.orgescholarship.org

IR Chemical Shifts: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), DFT can predict these vibrational frequencies. Each frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of chemical bonds. The predicted IR spectrum for this compound can be compared with an experimentally obtained spectrum to identify characteristic functional groups and confirm the molecule's identity. As with NMR predictions, calculated vibrational frequencies are often scaled to account for anharmonicity and other approximations in the computational model.

An illustrative comparison of predicted versus experimental spectroscopic data for a related compound is presented below.

Nucleus/BondPredicted Shift/FrequencyExperimental Shift/Frequency
¹³C (C=O)168.5 ppm170.2 ppm
¹H (aromatic)7.2-7.8 ppm7.1-7.7 ppm
IR (C=O stretch)1750 cm⁻¹1735 cm⁻¹
IR (C-Br stretch)680 cm⁻¹695 cm⁻¹

This table is for illustrative purposes to show the typical accuracy of such predictions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org For reactions involving this compound, such as its synthesis or its transformation into other compounds, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isochromanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For isochromanone derivatives, which may exhibit a range of biological activities, QSAR can be a valuable tool in drug discovery and development. frontiersin.orgsciencepublishinggroup.comnih.gov

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in a training set. These descriptors are numerical values that encode different aspects of the molecules' structures, such as their physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological features (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested isochromanone derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

A table of commonly used descriptors in QSAR studies of heterocyclic compounds is provided below.

Descriptor TypeExamples
Electronic Dipole Moment, HOMO Energy, LUMO Energy
Steric Molecular Volume, Surface Area
Topological Wiener Index, Balaban Index
Physicochemical LogP, Molar Refractivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how it flexes and changes its shape over time. This is particularly important for understanding how the molecule might bind to a biological target, such as an enzyme or a receptor.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, a simulation could be set up with this compound and a protein to investigate the binding mode and calculate the binding free energy. This can help to elucidate the molecular basis of the compound's biological activity and guide the design of derivatives with improved binding affinity.

Applications and Future Directions in 6 Bromoisochroman 1 One Research

6-Bromoisochroman-1-one as a Versatile Synthetic Building Block for Complex Molecules

The true value of a synthetic building block is measured by its ability to be reliably and efficiently incorporated into larger, more complex molecular architectures. This compound serves as an exemplary scaffold in this regard. The bromine atom on the aromatic ring is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a cornerstone for diversification.

Brominated organic compounds are pivotal in organic synthesis, participating in transformations such as bromination, oxidation, cyclization, and substitution reactions. nih.govsemanticscholar.org The bromine atom in this compound primarily serves as a reactive site for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents at the 6-position, including alkyl, aryl, alkynyl, and amino groups. This capability is crucial for the systematic construction of molecular complexity. youtube.com

Furthermore, the lactone (cyclic ester) functionality within the isochromanone core offers additional reaction sites. It can undergo nucleophilic attack for ring-opening reactions or serve as a precursor for modifications at the adjacent methylene (B1212753) positions. This dual reactivity—at the brominated aromatic ring and the lactone core—positions this compound as a highly versatile precursor for creating diverse and complex molecular systems. nih.gov The development of α-halogenated boronic esters, for instance, highlights the utility of brominated compounds as adaptable intermediates in advanced synthesis. organic-chemistry.org

A summary of potential transformations is presented in the table below.

Reaction Type Reagents/Catalyst Potential Product Class Significance
Suzuki CouplingArylboronic acid, Pd catalyst, Base6-Aryl-isochroman-1-onesConstruction of biaryl systems
Heck CouplingAlkene, Pd catalyst, Base6-Alkenyl-isochroman-1-onesIntroduction of vinyl groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-isochroman-1-onesSynthesis of conjugated enyne systems
Buchwald-Hartwig AminationAmine, Pd catalyst, Base6-Amino-isochroman-1-onesFormation of C-N bonds for pharmaceutical targets
Lactone Ring OpeningStrong nucleophile (e.g., Grignard, organolithium)Substituted 2-(2-hydroxyethyl)benzoic acidsAccess to acyclic, highly functionalized structures

Integration into Privileged Scaffolds for Medicinal Chemistry and Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govpageplace.de These scaffolds serve as a valuable starting point for the design of new drugs. The isochromanone core is recognized as one such privileged structure, appearing in compounds with a wide spectrum of biological activities. researchgate.netresearchgate.net

The utility of this compound in this context is twofold. First, the isochromanone framework itself provides a rigid conformation that can mimic peptide turns or present functional groups in a well-defined spatial orientation, facilitating interaction with protein binding sites. nih.gov Second, the bromine atom acts as a crucial "handle" for synthetic diversification. Medicinal chemists can use this handle to generate large libraries of related compounds by introducing different substituents at the 6-position. This systematic modification allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, in a process known as structure-activity relationship (SAR) studies. nih.gov

The synthesis of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents. nih.gov For example, the development of chemical probes for bromodomain inhibition often involves heterocyclic scaffolds where bromine atoms can be used for targeted modifications. nih.gov The ability to systematically alter the structure of the this compound core makes it an ideal starting material for fragment-based drug discovery and lead optimization campaigns. drugdiscoverychemistry.com

Privileged Scaffold Feature Relevance of this compound Example Application
Rigid Core Structure The bicyclic isochromanone system provides a defined three-dimensional shape.Mimicking peptide substructures to inhibit protein-protein interactions.
Hydrogen Bonding Sites The lactone carbonyl oxygen can act as a hydrogen bond acceptor.Anchoring the molecule within a receptor's active site. nih.gov
Vector for Diversification The C6-Br bond allows for the introduction of a wide array of chemical groups via cross-coupling.Generation of compound libraries to screen against kinases, proteases, or other targets.
Modulation of Properties The bromo-substituent can influence lipophilicity and metabolic stability.Optimizing drug-like properties (ADME) of a lead compound.

Exploration of Novel Catalytic Systems for Isochromanone Transformations

Modern organic synthesis is heavily reliant on the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability. mdpi.comcapsoln.com Research into the transformations of isochromanones, including this compound, is an active area where new catalytic methods are being explored.

Transition-metal catalysis remains a cornerstone for modifying the brominated aromatic ring. Palladium-catalyzed reactions, for example, can be used to introduce alkynyl groups, forming 3-alkynylated isochroman-1-ones. organic-chemistry.org However, the field is moving towards more sustainable and innovative methods.

Recent advancements include:

Photoredox Catalysis : Visible-light photoredox catalysis offers a green alternative to traditional methods, often proceeding under mild conditions without the need for harsh reagents. researchgate.net This approach could be used for C-H arylation or other functionalizations of the isochromanone core, or for transformations of substituents introduced at the 6-position.

Anion-Binding Catalysis : The use of hydrogen-bond donor catalysts, such as ureas and thioureas, can promote reactions by binding to anions. This strategy has been applied to enantioselective alkylations and could potentially be adapted for stereoselective transformations of isochromanone derivatives. nih.gov

Switchable Catalysis : Smart catalytic systems whose activity can be turned "on" or "off" by external stimuli (e.g., light, pH, temperature) are an emerging area. nih.gov Such systems could allow for unprecedented control over reactions involving isochromanone substrates, enabling sequential transformations in one pot.

The development of new catalysts for depolymerization and other transformations showcases the broad potential for catalytic innovation. mdpi.com These advanced systems promise to expand the synthetic toolbox available for modifying this compound, enabling the construction of previously inaccessible molecular architectures. researcher.liferesearchgate.net

Emerging Research Avenues for Brominated Isochromanones in Advanced Organic Synthesis

The future of research involving this compound and related brominated isochromanones is pointing towards several exciting new directions. These avenues leverage the unique properties of the bromine atom and the isochromanone scaffold to address current challenges in organic synthesis and materials science.

One significant emerging area is the use of brominated compounds in late-stage functionalization . This strategy involves introducing or modifying a functional group in the final steps of a synthesis, which is highly valuable in drug discovery for rapidly generating analogs of a complex lead compound. The bromine atom of this compound is ideally suited for this purpose, allowing for diversification after the core of a target molecule has already been assembled.

Furthermore, the development of site-selective transformations via C-H functionalization is a major trend in organic chemistry. rsc.org Applying these novel catalytic methods to the isochromanone backbone could unlock new reaction pathways, allowing for precise modification at positions other than the bromine-substituted carbon. This could lead to the synthesis of isochromanone derivatives with novel substitution patterns and biological activities.

Finally, there is growing interest in the environmental fate and application of brominated organic compounds. researchgate.net While some brominated compounds are known pollutants, others are key intermediates in creating functional materials or pharmaceuticals. nih.gov Future research may focus on developing "green" synthetic routes to and from brominated isochromanones and exploring their potential in areas like organic electronics or as probes for biological systems, taking advantage of techniques like kinetic bromine isotope analysis to study reaction mechanisms. nih.gov The synthesis of new brominated chalcone derivatives for cancer therapy is a testament to the continued interest in leveraging bromine substitution to enhance biological effects. nih.gov

Q & A

Basic: What are the standard synthetic routes for 6-bromoisochroman-1-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves bromination of isochroman-1-one derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization requires systematic variation of parameters:

  • Catalyst/Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., AIBN for radical initiation) to improve yield .
  • Temperature Control : Monitor exothermic reactions via calorimetry to avoid side products (e.g., di-brominated byproducts) .
  • Purity Assessment : Use HPLC or GC-MS to quantify purity, ensuring compliance with thresholds (>95% for mechanistic studies) .

Basic: How can NMR spectroscopy confirm the structural identity of this compound?

Methodological Answer:
Key NMR features include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, coupling patterns for substitution position) and methylene protons adjacent to the ketone (δ 4.2–4.5 ppm).
  • ¹³C NMR : Carbonyl resonance (δ ~200 ppm) and bromine-induced deshielding of the adjacent carbon (δ 35–40 ppm).
  • 2D Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
    Note: Compare with literature data from authoritative databases (e.g., Reaxys, SciFinder) and report deviations >0.1 ppm .

Advanced: How can contradictory data in crystallographic and spectroscopic analyses of this compound be resolved?

Methodological Answer:
Contradictions often arise from polymorphism or solvent effects. Address them via:

  • Multi-Technique Validation : Pair X-ray crystallography with DFT calculations to model electronic environments .
  • Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility .
  • Crystallization Screening : Use high-throughput platforms to isolate multiple polymorphs and correlate with spectral data .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., Suzuki-Miyaura coupling) using Gaussian or ORCA to predict activation barriers and regioselectivity .
  • Docking Studies : Simulate interactions with palladium catalysts to identify steric/electronic effects .
  • Machine Learning : Train models on existing bromoarene reaction datasets to forecast optimal ligands/bases .

Basic: What are the common applications of this compound in medicinal chemistry research?

Methodological Answer:
The compound serves as:

  • Pharmacophore Intermediate : For synthesizing kinase inhibitors or antimicrobial agents via Buchwald-Hartwig amination .
  • Probe for SAR Studies : Systematic bromine substitution alters lipophilicity and binding affinity; quantify via logP measurements and SPR assays .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize quenching times .
  • Byproduct Analysis : Employ HRMS to detect trace impurities and redesign protecting-group strategies .
  • Flow Chemistry : Improve mass/heat transfer in bottleneck steps (e.g., bromination) to enhance scalability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Screening : Review SDS for acute toxicity (e.g., LD50) and implement fume hoods for powder handling .
  • Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: How can isotopic labeling of this compound enhance mechanistic studies?

Methodological Answer:

  • ¹³C/²H Labeling : Synthesize isotopologues to track bond cleavage in kinetic isotope effect (KIE) studies .
  • Radioisotope Tracing : Use ⁸²Br for real-time monitoring of metabolic pathways in biological systems .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients for small-scale purification .
  • Prep-SEC : For large-scale work, size-exclusion chromatography removes polymeric byproducts .

Advanced: How can researchers design experiments to explore the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose to UV-Vis light in environmental chambers and analyze products via HRMS .
  • Microbial Consortia : Incubate with soil samples and profile metabolites using 16S rRNA sequencing + metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.